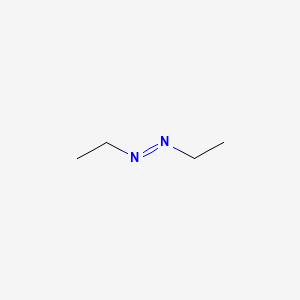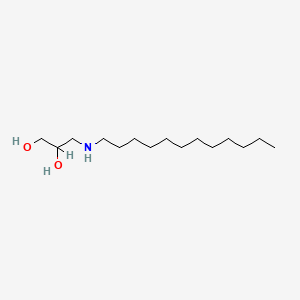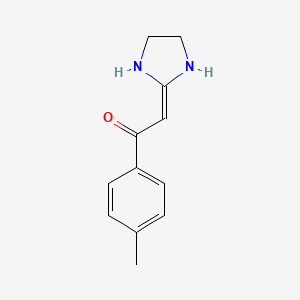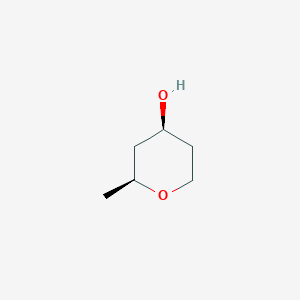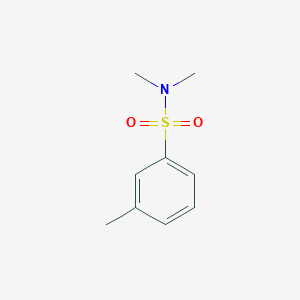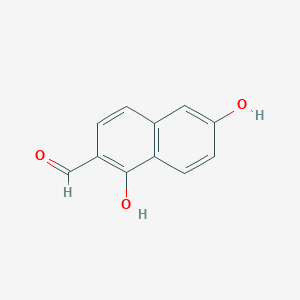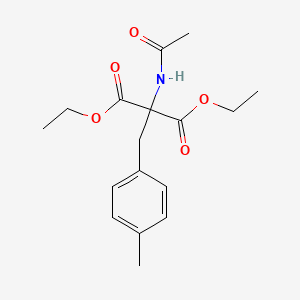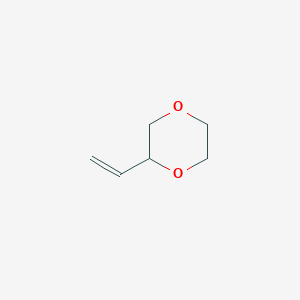
4-(1H-Pyrazol-1-yl)pyrimidine
Descripción general
Descripción
4-(1H-Pyrazol-1-yl)pyrimidine is a chemical compound that has been studied for its cytoprotective antiulcer activity . It is also known as a significant intermediate in the preparation of the Janus kinase inhibitor INCB018424 . The compound is part of the phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton .
Synthesis Analysis
The synthesis of 4-(1H-Pyrazol-1-yl)pyrimidine involves various methods. For instance, one study discussed the synthesis of new pyrimidine-derived polycyclic nitrogen heterocycles, which included 4-(1H-Pyrazol-1-yl)pyrimidine . Another study mentioned the Suzuki coupling reactions of either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester 2 or its pyrazolyl-C3-methylated counterpart 3 with a 5-substituted-2,4-dichloropyrimidine 4 or 5 .Molecular Structure Analysis
The molecular structure of 4-(1H-Pyrazol-1-yl)pyrimidine has been analyzed using X-ray diffraction analysis . This analysis revealed that a single-dentate complex with a linear structure is formed in the case of metal complexes of similar pyrazolylpyrimidines .Chemical Reactions Analysis
The chemical reactions involving 4-(1H-Pyrazol-1-yl)pyrimidine have been studied. For example, one research discussed the synthesis of azinyl azolyl pyrimidines as new hybrid N,N,N-tridentate ligands for coordination chemistry .Aplicaciones Científicas De Investigación
Antiviral Properties
- Inhibition of Human Dihydroorotate Dehydrogenase (DHODH) : A series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, structurally related to 4-(1H-Pyrazol-1-yl)pyrimidine, have shown notable antiviral properties. These compounds inhibit the cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, demonstrating potent antiviral activity, particularly against the measles virus (Munier-Lehmann et al., 2015).
Cytoprotective Antiulcer Activity
- Gastric Ulcer Prevention : Compounds like 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine have demonstrated cytoprotective antiulcer activity. They show potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating potential for the development of new antiulcer drugs (Ikeda et al., 1996).
Synthesis of Novel Compounds
- Development of New Chemical Entities : Pyrazole- and pyrimidine-based compounds are synthesized for potential applications in AIDS chemotherapy and drug design due to their pharmacological therapeutic potentials. This includes compounds like 6-methyl-4-phenyl-5-(substituted-5-phenyl-4H-pyrazol-3-yl)-3,4-dihydropyrimidine-2(1H)-thione (Ajani et al., 2019).
Sonochemical Synthesis Methodology
- Ultrasound Irradiation in Chemical Synthesis : Pyrazolo[1,5-a]pyrimidines were synthesized using ultrasonic sonochemical methods, highlighting a novel, efficient, and environmentally friendly synthesis approach (Buriol et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial Properties : A series of pyrazole containing pyrimidine derivatives have been synthesized and evaluated for antimicrobial properties. Some of these compounds have shown significant activity against various bacterial and fungal strains, suggesting potential use in developing new antimicrobial agents (Viveka et al., 2015).
Herbicidal Activities
- Inhibition of Pigment Biosynthesis in Weeds : Novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives have been shown to possess herbicidal activities, acting as pigment biosynthesis inhibitors. This finding is valuable for the development of new herbicides (Ma et al., 2014).
Mecanismo De Acción
While the specific mechanism of action for 4-(1H-Pyrazol-1-yl)pyrimidine is not explicitly mentioned in the search results, pyrazoles, in general, are known to exhibit a wide range of biological properties . They are found in various therapeutic divisions like the antipsychotic CDPPB, an effective anti-inflammatory, celecoxib; difenamizole, an analgesic, rimonabant; the anti-obesity drug, the antidepressant agent fezolamide and betazole, a H2-receptor agonist .
Safety and Hazards
The safety data sheet for a related compound, 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-3-10-11(5-1)7-2-4-8-6-9-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWFNBXZXPESTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559667 | |
| Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrazol-1-yl)pyrimidine | |
CAS RN |
82892-95-3 | |
| Record name | 4-(1H-Pyrazol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



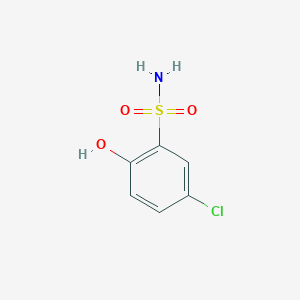


![4-Nitrobenzo[a]pyren-1-ol](/img/structure/B3057526.png)
